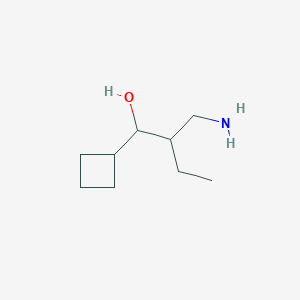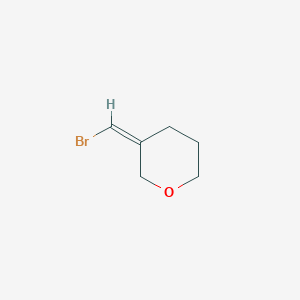
(1-Chloro-4-methylpentan-2-yl)cyclobutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Chloro-4-methylpentan-2-yl)cyclobutane is an organic compound with the molecular formula C10H19Cl. It is a cyclobutane derivative, characterized by the presence of a chlorine atom and a methyl group attached to a pentane chain. This compound is primarily used in research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-4-methylpentan-2-yl)cyclobutane typically involves the chlorination of 4-methylpentan-2-ylcyclobutane. This reaction can be carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under controlled conditions. The reaction is usually performed in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process typically includes the chlorination of the precursor compound in the presence of a catalyst to enhance the reaction rate and selectivity.
化学反应分析
Types of Reactions
(1-Chloro-4-methylpentan-2-yl)cyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution or ammonia (NH3) in ethanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of alcohols, amines, or ethers.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alkanes or cycloalkanes.
科学研究应用
Chemistry
In chemistry, (1-Chloro-4-methylpentan-2-yl)cyclobutane is used as a building block for the synthesis of more complex molecules. It is also employed in studying reaction mechanisms and kinetics due to its well-defined structure.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound serves as a precursor for the synthesis of potential therapeutic agents. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can also be employed as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of (1-Chloro-4-methylpentan-2-yl)cyclobutane involves its interaction with specific molecular targets. The chlorine atom and the cyclobutane ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- (1-Chloro-2-methylpentan-2-yl)cyclobutane
- 4-chloro-N-(1-methylcyclohexyl)aniline
- Cyclobutane derivatives with different substituents
Uniqueness
(1-Chloro-4-methylpentan-2-yl)cyclobutane is unique due to the specific positioning of the chlorine atom and the methyl group on the cyclobutane ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications. Compared to other cyclobutane derivatives, it may exhibit different reactivity patterns and biological activities, highlighting its potential in research and industry.
属性
分子式 |
C10H19Cl |
|---|---|
分子量 |
174.71 g/mol |
IUPAC 名称 |
(1-chloro-4-methylpentan-2-yl)cyclobutane |
InChI |
InChI=1S/C10H19Cl/c1-8(2)6-10(7-11)9-4-3-5-9/h8-10H,3-7H2,1-2H3 |
InChI 键 |
DJZIPNKWFRPVLG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(CCl)C1CCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8,8-Dimethyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B13188321.png)



![4-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13188346.png)
![2-chloro-N-{2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]ethyl}acetamide](/img/structure/B13188348.png)




![1-[3-Amino-4-(2-methylpropyl)piperidin-1-yl]ethan-1-one](/img/structure/B13188366.png)

![2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13188391.png)

